molecular formula C14H14ClNO3S B281210 N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide

N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B281210
M. Wt: 311.8 g/mol
InChI Key: JSHUEQPPELRPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.82 g/mol. CEBS has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, this compound may be able to prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of matrix metalloproteinases. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. This compound is also stable under a range of conditions, making it easy to store and transport. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, this compound has been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research is the development of this compound-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2-chloroaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as the final product. The purity of the synthesized this compound can be confirmed using techniques such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-2-19-11-7-9-12(10-8-11)20(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3

InChI Key

JSHUEQPPELRPCQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.